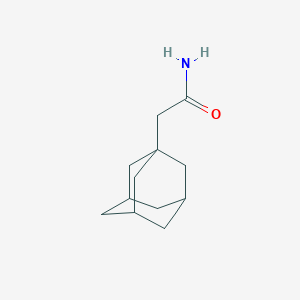
2-(1-adamantyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)acetamide, also known as 2-(Adamantan-1-yl)acetamide, is a compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected cyclohexane rings. It is a derivative of adamantane, a well-known polycyclic hydrocarbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)acetamide typically involves the reaction of adamantane with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-adamantyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of tricyclic systems.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active adamantane derivatives.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure allows it to fit into hydrophobic pockets of proteins, influencing their activity .
Comparación Con Compuestos Similares
Adamantane: A parent compound with a simpler structure.
1-Adamantanol: A hydroxyl derivative of adamantane.
1-Nitroadamantane: A nitro derivative of adamantane.
Uniqueness: 2-(1-adamantyl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
19026-73-4 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14) |
Clave InChI |
BWHDTKLVHSIHSQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
Key on ui other cas no. |
19026-73-4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













